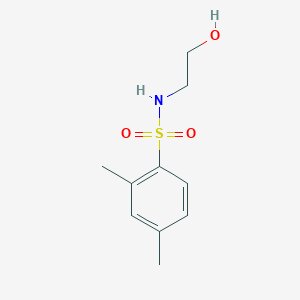

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-4-10(9(2)7-8)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFUTNIPSOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The sulfonamide group can be reduced to form an amine group.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-(2-carboxyethyl)-2,4-dimethylbenzenesulfonamide.

Reduction: Formation of N-(2-hydroxyethyl)-2,4-dimethylbenzenamine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Torsion Angles in Selected Sulfonamides

Hydrogen Bonding and Crystal Packing

The hydroxyethyl group facilitates intermolecular hydrogen bonding, influencing crystallinity and stability:

Table 2: Key Physicochemical Properties

Biological Activity

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dimethyl-substituted benzene ring. The hydroxyethyl substituent enhances its solubility and may influence its interaction with biological targets. The compound can be represented structurally as follows:

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. This mechanism is characteristic of many sulfonamides, which are used as antimicrobial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for further development as an antibiotic agent. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential utility in treating infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 1.98 to 9.12 μM in different cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells . These findings suggest that modifications to the sulfonamide structure can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. The compound showed promising results against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent for resistant infections.

- Cancer Cell Inhibition : In a comparative analysis of various sulfonamides on cancer cell viability, this compound was included in a panel of tested compounds. Results indicated that it significantly reduced cell viability in treated groups compared to controls, suggesting its role as an anticancer agent .

Research Findings

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

Methodology :

- Synthesis : A common approach involves reacting 2,4-dimethylbenzenesulfonyl chloride with 2-aminoethanol in aqueous sodium carbonate at room temperature (yield ~76%) .

- Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain ≤25°C to minimize side reactions.

- Purification : Recrystallization from methanol or column chromatography enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : and NMR confirm structural integrity (e.g., sulfonamide proton at δ 7.2–7.8 ppm, hydroxyethyl group at δ 3.4–3.8 ppm) .

- IR : Key peaks include S=O stretching (~1350 cm) and O–H stretching (~3400 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 289.38) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the crystal packing and hydrogen-bonding networks of this compound?

Methodology :

- Crystallography : Single-crystal X-ray diffraction (SXRD) reveals:

- Unit Cell Parameters : Triclinic system () with ) .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize layers parallel to the (110) plane .

- Comparative Analysis : Substituents like methyl groups increase torsional angles (e.g., C1–S1–N1–C8 = 68.22°) compared to unsubstituted analogs .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced biological activity?

Methodology :

- Functional Group Modifications :

- Hydroxyethyl Chain : Replace with thiophene or furan derivatives to improve membrane permeability .

- Methyl Groups : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 4-position to modulate electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodology :

- Solubility Profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to assess pH-dependent solubility .

- Stability Studies : Accelerated degradation tests (40°C, 75% RH) coupled with LC-MS identify hydrolysis-prone sites (e.g., sulfonamide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.